N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide
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Overview
Description
N-(2-(bicyclo[221]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide is a complex organic compound that combines the structural features of a bicyclic norbornene derivative and a pyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative, which is then reacted with an appropriate amine to form the carboxamide linkage. The pyrene moiety is introduced through a coupling reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of automated synthesizers and large-scale reactors, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyrene-1,6-dione.
Reduction: N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-amine.
Substitution: Halogenated derivatives of the norbornene ring.
Scientific Research Applications
N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent marker due to the pyrene moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as polymers with unique optical properties.
Mechanism of Action
The mechanism of action of N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide is largely dependent on its application. In biological systems, the pyrene moiety can intercalate with DNA, disrupting normal cellular processes. The norbornene ring can also interact with various enzymes, potentially inhibiting their activity. The compound’s effects are mediated through its interactions with molecular targets such as nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide: Similar bicyclic structure but lacks the pyrene moiety.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Pyrene-1-carboxamide: Contains the pyrene moiety but lacks the bicyclic structure.
Uniqueness
N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide is unique due to the combination of the norbornene and pyrene structures, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)ethyl]pyrene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-26(28-12-13-29-27(31)23-15-16-4-5-20(23)14-16)22-11-9-19-7-6-17-2-1-3-18-8-10-21(22)25(19)24(17)18/h1-11,16,20,23H,12-15H2,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVBAAIBQSPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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